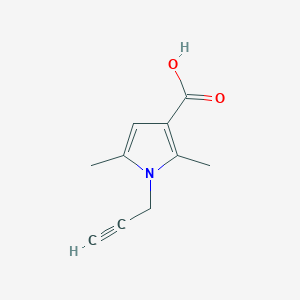
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters . Another method is the Knorr pyrrole synthesis which is a reaction of a β-ketoester with an excess of an α-amino ketone .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to the aromatic π system making pyrrole aromatic .
Chemical Reactions Analysis
Pyrrole is activated towards electrophilic substitution reactions, despite the apparent lack of a leaving group . This is due to the high electron density associated with its aromaticity. Pyrrole can undergo electrophilic substitution at the 2-position, giving 2-substituted pyrroles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure .
Applications De Recherche Scientifique
Antimicrobial Properties
1H-Pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. A study found that pyrrole chalcone derivatives act as significant antimicrobial agents, attributed to the presence of the heterocyclic ring. These compounds were effective against various bacterial and fungal species, demonstrating their potential as new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).
Synthetic and Structural Studies
Research has been conducted on the synthesis and optical resolution of 1H-pyrrole derivatives, revealing their potential for creating new atropisomeric 1-arylpyrrole derivatives. The absolute configuration of these compounds was determined through methods like X-ray diffraction and CD spectroscopy, providing insights into their structural properties (Faigl et al., 2009).
Potential in Material Science
Pyrrole derivatives have been explored for their potential in material science, particularly in the development of novel humidity sensors. A study investigated the humidity-sensing properties of a 1H-pyrrole compound doped with KOH and K2CO3 salts, revealing favorable impedance, high sensitivity, and good linearity, which are important attributes for humidity sensors (Su & Syu, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives often interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions between 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid and its targets would need further investigation.
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQEXUYJWTBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

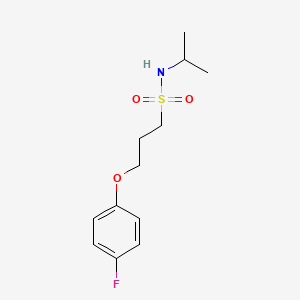
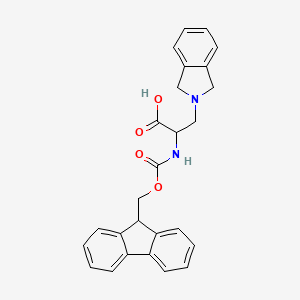
![6-Acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450474.png)
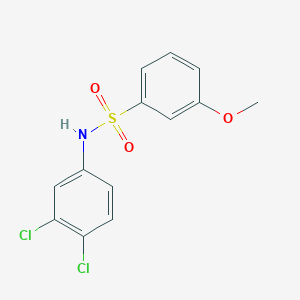
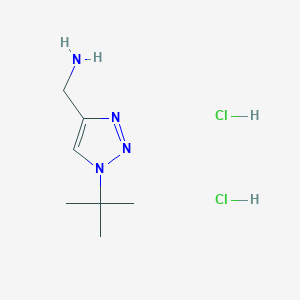
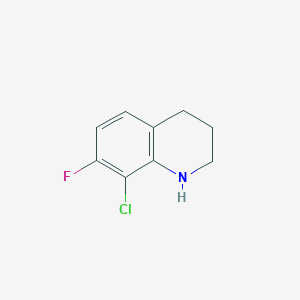

![2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2450480.png)
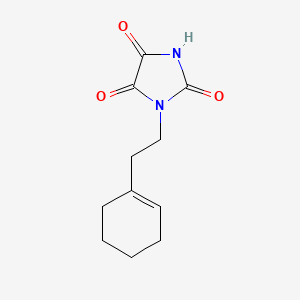

![1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2450483.png)
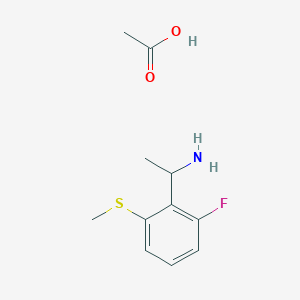

![N-(4-isopropylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2450489.png)